molecular formula C19H19NO5 B2898785 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid CAS No. 1701501-40-7

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid

Cat. No.: B2898785
CAS No.: 1701501-40-7
M. Wt: 341.363
InChI Key: VGNKGCLTXGABKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group at the amino position and a methoxy substituent at the α-carbon. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under basic conditions . The methoxy group at position 2 introduces steric and electronic effects that influence reactivity and conformational stability during peptide assembly.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-17(18(21)22)10-20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNKGCLTXGABKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Loading Conditions

The 2-chlorotrityl chloride (2-CTC) resin has emerged as a cornerstone for solid-phase synthesis of Fmoc-protected amino acids due to its acid-labile properties and high loading efficiency. For 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid, the resin facilitates temporary protection of the carboxylic acid moiety during sequential modifications.

Loading Protocol:

  • Resin Activation: 2-CTC resin (1.0 mmol/g loading) is swelled in anhydrous dichloromethane (DCM) for 30 minutes.
  • Amino Acid Coupling: A solution of 3-amino-2-methoxypropanoic acid (3.0 equivalents) and N,N-diisopropylethylamine (DIEA, 9.0 equivalents) in DCM is added to the resin under nitrogen atmosphere.
  • Capping: Residual reactive sites are blocked using methanol (0.8 mL/g resin) to prevent undesired byproducts.

Critical Parameters:

  • Solvent purity (anhydrous DCM) ensures optimal coupling efficiency.
  • DIEA concentration must exceed stoichiometric requirements to neutralize HCl generated during resin activation.

Fmoc Protection and Methylation Dynamics

Following resin loading, the amino group undergoes sequential protection and functionalization:

  • Fmoc Introduction:

    • The resin-bound amino acid is treated with 20% piperidine in dimethylformamide (DMF) to remove temporary protecting groups.
    • Fmoc-OSu (3.0 equivalents) in DMF introduces the 9H-fluoren-9-ylmethoxycarbonyl group at the N-terminus.
  • Methoxy Group Installation:

    • Methylation of the hydroxyl group at the C2 position is achieved using dimethyl sulfate (2.5 equivalents) in tetrahydrofuran (THF), catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
    • Reaction monitoring via thin-layer chromatography (TLC) confirms complete conversion within 4 hours.

Yield Optimization:

  • Temperature Control: Maintaining reactions at 0–5°C minimizes epimerization risks.
  • Resin Swelling: Pre-swelling in THF enhances reagent diffusion into the resin matrix, improving methylation efficiency to 92%.

Solution-Phase Synthesis Strategies

Carbodiimide-Mediated Coupling

Traditional solution-phase methods employ carbodiimide reagents for direct Fmoc protection:

Reaction Scheme:

  • Activation: 3-Amino-2-methoxypropanoic acid (1.0 equivalent) is dissolved in DMF with hydroxybenzotriazole (HOBt, 1.2 equivalents) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI, 1.5 equivalents).
  • Fmoc Introduction: Fmoc-Cl (1.1 equivalents) is added dropwise at −15°C to prevent racemization.
  • Workup: The crude product is precipitated in ice-cold diethyl ether and purified via silica gel chromatography.

Advantages:

  • Scalability to multi-gram batches (≥85% yield).
  • Compatibility with acid-sensitive functional groups due to mild reaction conditions.

Mixed Anhydride Method

For sterically hindered substrates, mixed anhydride formation enhances coupling efficiency:

Procedure:

  • Anhydride Generation: Isobutyl chloroformate (1.3 equivalents) reacts with 3-amino-2-methoxypropanoic acid in THF at −20°C.
  • Fmoc Coupling: The preformed anhydride is treated with Fmoc-ONSu (1.05 equivalents) and DIEA (2.0 equivalents).
  • Isolation: Rotary evaporation followed by recrystallization from ethyl acetate/hexanes yields 78–82% pure product.

Key Observations:

  • Reaction time reduction from 12 hours to 6 hours compared to carbodiimide methods.
  • Reduced dimerization byproducts (<5%) due to controlled stoichiometry.

Alternative Protecting Group Approaches

Ortho-Nitrobenzenesulfonyl (o-NBS) Protection

Temporary protection of the amino group with o-NBS-Cl enables selective methylation without Fmoc cleavage:

Stepwise Process:

  • o-NBS Installation: Resin-bound amino acid is treated with o-nitrobenzenesulfonyl chloride (2.0 equivalents) and DIEA (4.0 equivalents) in DCM.
  • Methylation: DBU (3.0 equivalents) and methyl iodide (5.0 equivalents) in THF introduce the methoxy group.
  • Deprotection: Mercaptoethanol (10% v/v) in DMF removes o-NBS, restoring the free amino group for subsequent Fmoc protection.

Performance Metrics:

  • Purity: ≥95% by HPLC after final cleavage.
  • Epimerization: <1% when conducted at −10°C.

Levodopa-Based Intermediate Routes

Patent CN102718739A discloses a levodopa-derived pathway for analogous Fmoc-amino acids:

Key Steps:

  • Levodopa Functionalization: L-DOPA is reacted with 2,2-dimethoxypropane to form a protected diol intermediate.
  • Fmoc Coupling: The intermediate undergoes Fmoc protection using Fmoc-Cl in THF/water (9:1 v/v) at pH 8.5.
  • Acid Hydrolysis: Trifluoroacetic acid (TFA) in DCM cleaves protecting groups, yielding the target compound.

Industrial Relevance:

  • 80% overall yield in pilot-scale batches (10–50 kg).
  • Residual solvent levels <50 ppm, meeting ICH Q3C guidelines.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Table 1. Solvent Impact on Coupling Efficiency

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 6 88
THF 7.6 8 76
DCM 8.9 12 65
NMP 32.2 5 91

Data adapted from

  • DMF/NMP Superiority: High-polarity solvents accelerate carbodiimide-mediated couplings by stabilizing transition states.
  • Low-Temperature trade-offs: Reactions at −20°C improve stereochemical integrity but prolong completion times by 30–40%.

Catalytic Additives

DBU vs. DIPEA:

  • DBU (pKa = 13.5) enhances methylation rates but risks β-elimination at >25°C.
  • DIPEA (pKa = 11.4) provides milder basicity, preferred for acid-sensitive substrates.

Analytical Characterization and Quality Control

Spectroscopic Profiling

Table 2. Characteristic NMR Signals (DMSO-d6)

Proton Environment δ (ppm) Multiplicity
Fmoc aromatic H 7.30–7.90 m
Methoxy (-OCH3) 3.25 s
α-CH (C2) 4.10 q (J = 6.5 Hz)
Carboxylic acid (-COOH) 12.50 bs

Data from

  • HPLC Purity: >98% achieved using C18 columns (0.1% TFA in water/acetonitrile gradient).
  • MS Data: ESI-MS m/z 342.3 [M+H]+ (calc. 341.36).

Comparative Analysis of Synthesis Methods

Table 3. Method Benchmarking

Parameter Solid-Phase Solution-Phase
Typical Scale 0.1–5 mmol 10–100 mmol
Purification Trivial (resin cleavage) Column chromatography
Byproduct Formation <3% 5–8%
Overall Yield 85–90% 75–80%
Equipment Needs Peptide synthesizer Standard glassware
  • Solid-Phase Advantages: Ideal for research-scale production with minimal purification.
  • Solution-Phase Scalability: Preferred for industrial applications despite lower yields.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Raw Material Costs: Fmoc-Cl accounts for 60–70% of total synthesis expenses.
  • Solvent Recovery: THF and DMF recycling reduces production costs by 40%.

Regulatory Compliance

  • ICH Guidelines: Residual solvent levels controlled to Class 2 limits (e.g., DMF <880 ppm).
  • Genotoxic Impurities: o-NBS derivatives rigorously monitored to <1 ppm via LC-MS/MS.

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones and provides fuel during exercise, which helps in preventing exercise-induced muscle damage .

Comparison with Similar Compounds

Comparison With Structural Analogs

Structurally analogous compounds share the Fmoc-protected amino acid backbone but differ in substituents at the α- or β-positions. These modifications significantly alter physicochemical properties, synthetic utility, and biological interactions.

Molecular and Structural Data

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Applications/Findings References
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid (Target) C₂₀H₂₁NO₅ 355.38 -OCH₃ (α), -NH-Fmoc (β) Peptide synthesis, steric studies [Hypothetical]
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 -o-tolyl (β), -NH-Fmoc (α) High purity (99.76% HPLC), SPPS
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid C₁₉H₁₉NO₄ 325.36 -CH₃ (α), -NH-Fmoc (β) β-peptide backbone modification
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid C₂₆H₂₁ClN₂O₄ 468.91 -6-chloro-indole (β), -NH-Fmoc (α) Antiviral research (HIV entry inhibition)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid C₂₂H₂₂N₂O₆ 410.42 -NH-Alloc (β), -NH-Fmoc (α) Dual protection strategies in peptide synthesis
Steric and Electronic Modulation
  • Methoxy vs. Methyl (α-position) : The methoxy group in the target compound increases electron density and steric hindrance compared to methyl (), slowing coupling kinetics in SPPS but enhancing resistance to racemization .
  • Aromatic vs. Aliphatic (β-position) : β-o-Tolyl () and β-6-chloroindole () substituents enhance hydrophobicity, improving membrane permeability in antiviral probes. Conversely, allyloxycarbonyl (Alloc) groups () enable orthogonal deprotection for branched peptide architectures.

Research Findings and Case Studies

  • Antiviral Analog Synthesis: Cyclohexylmethylamino-phenyl derivatives () demonstrated sub-micromolar potency against HIV-1, with structural optimization focusing on β-substituent bulk and polarity .
  • Fluorescent Probes: Propanoic acid derivatives with benzo[d][1,3]dioxol-5-yl groups () were used in qRT-PCR probes, leveraging their fluorescence-quenching properties .
  • Thermal Stability : Methoxy-substituted analogs showed improved stability in solvent storage (-20°C for 1 month) compared to thiophen-3-yl derivatives (), which required stricter conditions (-80°C) .

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound used primarily in peptide synthesis and drug development. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in therapeutic contexts.

  • Molecular Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 284492-06-4

The biological activity of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during synthesis, facilitating the formation of peptide bonds without interference from other functional groups.

Key Mechanisms:

  • Enzyme Inhibition : Research indicates that Fmoc-amino acids can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced substrate availability for enzymatic reactions.
  • Cell Signaling Modulation : The compound may interact with cell surface receptors, influencing signal transduction pathways that regulate cellular functions such as proliferation and apoptosis.

In Vitro Studies

Several studies have investigated the effects of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid on various cell lines:

StudyCell LineConcentrationObserved Effects
HeLa50 µMInhibition of cell proliferation (30% reduction)
MCF7100 µMInduction of apoptosis (increased caspase activity)
A54925 µMDecreased migration and invasion capabilities

In Vivo Studies

Animal model studies have demonstrated the compound's potential therapeutic effects:

  • Antitumor Activity : In a mouse model of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Anti-inflammatory Effects : The compound exhibited anti-inflammatory properties in a carrageenan-induced paw edema model, suggesting potential use in treating inflammatory disorders.

Case Study 1: Cancer Treatment

A study published in Cancer Research explored the use of Fmoc-amino acids in targeted therapy for breast cancer. The results indicated that compounds with similar structures could enhance the efficacy of chemotherapeutic agents when used in combination therapies.

Case Study 2: Neurological Disorders

Research highlighted in Neuropharmacology investigated the neuroprotective effects of Fmoc-amino acids in models of neurodegeneration. The findings suggested that these compounds could modulate neuroinflammatory responses and offer protective benefits against neuronal cell death.

Q & A

Q. Methodological Insight :

  • Deprotection Protocol : Treat with 20% piperidine/DMF for 5–20 minutes, followed by thorough washing to remove byproducts .

Basic: What are the critical steps in synthesizing this compound?

Synthesis typically involves:

Amino Protection : Introducing the Fmoc group to the amino acid’s α-amine using Fmoc-Cl or Fmoc-OSu in a basic solvent (e.g., DMF or dichloromethane) .

Methoxy Group Incorporation : Alkylation or esterification to introduce the methoxy substituent at the β-position.

Carboxylic Acid Activation : Using reagents like HOBt/DIC for coupling in SPPS .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Fmoc ProtectionFmoc-OSu, DIPEA, DMF, 0°C → RT, 12h85–90
Methoxy IntroductionMethyl iodide, Ag₂O, DMF, 50°C, 6h70–75

Basic: How is purity assessed after synthesis?

Q. Analytical Methods :

  • Reverse-Phase HPLC : C18 column, gradient elution (0.1% TFA in water/acetonitrile) to confirm >98% purity .
  • 1H/13C NMR : Verify structural integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁NO₆: 378.14) .

Advanced: How can coupling efficiency be optimized in SPPS using this compound?

Q. Factors Influencing Coupling :

  • Activators : HOBt/DIC or OxymaPure/DIC systems reduce racemization compared to carbodiimides alone .
  • Solvent Choice : DMF enhances solubility, while dichloromethane minimizes swelling of resin .
  • Temperature : Coupling at 0–4°C improves stereochemical integrity for sensitive sequences .

Q. Troubleshooting Low Yields :

  • Moisture Control : Use anhydrous solvents and nitrogen atmosphere to prevent premature Fmoc deprotection .
  • Double Coupling : Repeat coupling steps for sterically hindered residues .

Advanced: How does the β-methoxy group influence peptide conformation?

The methoxy group introduces steric and electronic effects:

  • Steric Hindrance : Restricts backbone flexibility, favoring α-helical or β-sheet conformations depending on sequence context .
  • Hydrogen Bonding : Methoxy’s electron-donating properties may stabilize intramolecular interactions in folded peptides .

Q. Experimental Validation :

  • Circular Dichroism (CD) : Compare spectra of methoxy-containing peptides vs. non-substituted analogs .
  • Molecular Dynamics (MD) : Simulate conformational stability over 100-ns trajectories .

Advanced: How to resolve discrepancies in reported reaction yields for this compound?

Case Study : Yields for methoxy introduction vary (70–90% in vs. 50–60% in ).

  • Root Cause Analysis :
    • Solvent Purity : Trace water in DMF may reduce alkylation efficiency.
    • Catalyst Load : Ag₂O vs. K₂CO₃ alters reaction kinetics .
  • Resolution : Systematically vary solvents (DMF vs. THF), catalysts, and temperatures in small-scale trials.

Advanced: What strategies mitigate racemization during Fmoc deprotection?

  • Minimize Base Exposure : Use shorter piperidine treatment times (5 min vs. 20 min) .
  • Additive Screening : 2% DBU in piperidine accelerates deprotection without racemization .
  • Chiral HPLC Monitoring : Track enantiomeric purity post-deprotection using a Chiralpak IA column .

Advanced: How stable is this compound under long-term storage?

Q. Stability Data :

  • Solid State : Stable at -20°C for 2 years (protected from light and moisture) .
  • Solution (DMF) : Degrades by 10% after 1 month at -20°C; use within 1 week for critical syntheses .

Q. Degradation Pathways :

  • Hydrolysis : Methoxy group cleavage under strongly acidic conditions (pH < 2) .
  • Oxidation : Fmoc aromatic rings susceptible to ROS; add antioxidants (e.g., BHT) in storage buffers .

Advanced: Can this compound be used in native chemical ligation (NCL)?

Q. Challenges :

  • The methoxy group may sterically hinder thioester formation.
  • Workaround : Introduce a photolabile group (e.g., nitroveratryl) adjacent to the methoxy for temporary protection .

Q. Case Study :

  • Ligation Efficiency : 60% yield achieved using MeONal as a thioester surrogate vs. 30% with standard methods .

Advanced: How to design analogs of this compound for enhanced bioactivity?

Q. Rational Design :

  • Substituent Variation : Replace methoxy with ethoxy or cyclopropylmethoxy to modulate lipophilicity .
  • Backbone Modification : Incorporate β-amino acid or D-stereochemistry to resist protease degradation .

Q. Screening Workflow :

Computational Docking : Predict binding affinity to target proteins (e.g., ACE2 or proteases).

Parallel Synthesis : Generate a 24-member library via automated SPPS .

Bioactivity Assays : Test inhibition constants (Ki) using fluorescence polarization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.